(1R)-1-(4-bromophenyl)-2-chloroethan-1-ol
Overview
Description
(1R)-1-(4-bromophenyl)-2-chloroethan-1-ol: is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, a chlorine atom attached to an ethan-1-ol moiety, and a specific stereochemistry denoted by the (1R) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol typically involves the following steps:
Bromination: The starting material, phenyl ethane, undergoes bromination to introduce a bromine atom at the para position of the phenyl ring.
Chlorination: The brominated intermediate is then subjected to chlorination to introduce a chlorine atom at the ethan-1-ol moiety.
Stereoselective Reduction: The final step involves a stereoselective reduction to ensure the (1R) configuration of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products:
Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzophenone.
Reduction: Formation of 1-(4-bromophenyl)ethanol.
Substitution: Formation of 4-azidophenyl or 4-cyanophenyl derivatives.
Scientific Research Applications
Chemistry: (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties .
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cellular signaling and metabolism .
Comparison with Similar Compounds
- (1R)-1-(4-bromophenyl)ethanamine
- (1R)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-amine
- (1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
Uniqueness: (1R)-1-(4-bromophenyl)-2-chloroethan-1-ol is unique due to its specific stereochemistry and the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
(1R)-1-(4-bromophenyl)-2-chloroethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBKYBZRHPFKQX-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CCl)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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